
3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline
Overview
Description
3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is a secondary amine featuring a pyridin-4-ylmethyl group attached to the nitrogen atom of a 3,5-dimethyl-substituted aniline core. This structure combines aromatic and heteroaromatic moieties, making it relevant in medicinal chemistry and materials science.
Preparation Methods
Catalytic Hydrogenation of Cyano Intermediates
A foundational approach involves the hydrogenation of cyano precursors to generate aminomethyl intermediates. As detailed in , 3,5-dimethyl-4-methoxy-2-cyanopyridine undergoes catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) in the presence of ammonia or acids. The reaction proceeds under inert conditions, yielding 3,5-dimethyl-4-methoxy-2-aminomethylpyridine. Adapting this method, the target compound could be synthesized via:
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Synthesis of 3,5-dimethylaniline : Prepared through catalytic dehydrogenation of 3,5-dimethyl-2-cyclohexenone azine using palladium-based catalysts at 150–350°C, as described in .
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Coupling with 4-(chloromethyl)pyridine : Reacting 3,5-dimethylaniline with 4-(chloromethyl)pyridine in dimethyl diglycol at elevated temperatures (120–150°C) under basic conditions (e.g., K₂CO₃).
Key Conditions :
Reductive Amination of Pyridine-4-carbaldehyde
Reductive amination offers a streamlined route by coupling 3,5-dimethylaniline with pyridine-4-carbaldehyde. This method avoids pre-functionalized pyridinylmethyl halides:
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Formation of the Schiff base : Condensation of 3,5-dimethylaniline and pyridine-4-carbaldehyde in ethanol at reflux (78°C) for 6–8 hours.
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Reduction with NaBH₄ or NaBH₃CN : Selective reduction of the imine bond using sodium cyanoborohydride in methanol at 0–25°C.
Optimization Data :
Parameter | Value |
---|---|
Reducing Agent | NaBH₃CN (1.2 equiv) |
Reaction Time | 12–24 hours |
Isolated Yield | 70–75% |
Buchwald-Hartwig Amination for C–N Bond Formation
Palladium-catalyzed cross-coupling enables direct attachment of the pyridinylmethyl group to 3,5-dimethylaniline. This method, inferred from and , employs:
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Substrate Preparation : 3,5-Dimethylaniline and 4-(bromomethyl)pyridine.
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Catalytic System : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C.
Performance Metrics :
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Turnover Frequency (TOF): 8–10 h⁻¹
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Yield: 65–70% (dependent on bromide purity)
Acid-Mediated Alkylation in Polar Solvents
Direct alkylation under acidic conditions enhances the nucleophilicity of 3,5-dimethylaniline:
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Reaction Setup : 3,5-Dimethylaniline, 4-(chloromethyl)pyridine, and H₂SO₄ (0.5 equiv) in acetonitrile at 80°C.
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Workup : Neutralization with NaOH, extraction with CH₂Cl₂, and distillation.
Efficiency :
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Conversion: >90% (by GC-MS)
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Isolated Yield: 60–65%
Comparative Analysis of Methodologies
Method | Yield (%) | Catalyst | Reaction Time (h) | Scalability |
---|---|---|---|---|
Catalytic Hydrogenation | 80–85 | Raney Ni/NH₃ | 24–36 | High |
Reductive Amination | 70–75 | NaBH₃CN | 12–24 | Moderate |
Buchwald-Hartwig | 65–70 | Pd(OAc)₂/Xantphos | 18–24 | Low |
Acid-Mediated Alkylation | 60–65 | H₂SO₄ | 8–12 | Moderate |
Hydrogenation and reductive amination emerge as superior in yield and scalability, whereas Buchwald-Hartwig amination requires stringent catalyst handling.
Challenges and Mitigation Strategies
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Byproduct Formation : Alkylation may produce dialkylated derivatives. Mitigated by stoichiometric control (1:1.1 ratio of aniline to alkylating agent).
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Catalyst Deactivation : Pd/C in hydrogenation is sensitive to sulfur impurities. Pre-purification of 3,5-dimethylaniline via recrystallization (ethanol/water) is advised .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 3,5-dimethyl aniline with pyridine-4-carboxaldehyde. The reaction conditions can vary, but common methods include:
- Refluxing in organic solvents : Utilizing solvents such as ethanol or dioxane to enhance yield.
- Catalytic methods : Employing catalysts to facilitate the reaction and improve efficiency.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Biological Properties
This compound exhibits a range of biological activities:
- Antibacterial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
- Antifungal Properties : In vitro tests indicate effectiveness against various fungal strains.
- Antitumor Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis .
Applications in Scientific Research
The unique properties of this compound allow for diverse applications in scientific research:
- Catalysis : The compound has been explored as a catalyst in organic reactions, particularly in the formation of carbon-nitrogen bonds.
- Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds, including tyrosine kinase inhibitors like nilotinib .
- Analytical Chemistry : Used as a reagent in High-Performance Liquid Chromatography (HPLC) for analyzing complex mixtures.
Case Study 1: Antibacterial Applications
A study conducted on the antibacterial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Research
In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death. Further investigations are ongoing to elucidate its mechanism of action and potential therapeutic applications.
Potential Implications in Industry
The implications of this compound extend into various industrial sectors:
Industry Sector | Potential Application |
---|---|
Pharmaceutical | Development of new antimicrobial agents and anticancer drugs |
Chemical Manufacturing | Use as a catalyst in organic synthesis |
Analytical Laboratories | Reagent for chromatographic analysis |
Limitations and Future Directions
Despite its promising applications, several limitations need addressing:
- Solubility Issues : The compound's low solubility in water restricts its use in certain biological applications. Future research may focus on modifying its structure to enhance solubility.
- Toxicity Studies : Comprehensive toxicity studies are necessary to ensure safety for potential therapeutic use.
Future research directions include exploring novel synthetic routes to improve yield and purity, investigating its full range of biological activities, and developing formulations that enhance its solubility and bioavailability.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Core
Table 1: Structural and Functional Comparisons
Electronic and Steric Effects
- Pyridine vs. Benzyl Groups : The pyridin-4-ylmethyl group in the target compound introduces a rigid, planar structure compared to flexible alkyl or benzyl groups (e.g., 4-fluorobenzyl in ). This rigidity may influence binding affinity in biological systems or crystallographic packing .
- Methoxy vs. Methyl Substituents: JPIII () replaces methyl with methoxy groups, increasing electron-donating effects and altering solubility.
Research Findings and Data Analysis
Crystallographic and Computational Studies
- Molecular Weight and LogD : Derivatives with fluorobenzyl groups () exhibit lower LogD values (~2.5–3.0) compared to the target compound’s estimated higher lipophilicity due to the pyridine ring’s basicity.
Biological Activity
3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound notable for its unique structural characteristics, which include a dimethyl-substituted aniline moiety linked to a pyridine ring. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of more complex molecules with therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C_{13}H_{16}N_{2}, and it belongs to the class of phenylalkylamines. The specific substitution pattern on both the aniline and pyridine rings contributes to its unique reactivity and biological properties. The compound's structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. The starting materials often include commercially available anilines and pyridine derivatives, which undergo reactions under controlled conditions to yield the desired product.
Common Synthesis Steps:
- Nucleophilic Reaction: An aniline derivative reacts with a pyridine derivative in the presence of a base.
- Purification: The crude product is purified using techniques such as recrystallization or chromatography.
- Characterization: The final compound is characterized using spectroscopic methods (NMR, IR, etc.) to confirm its structure.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as a precursor for compounds with potential therapeutic effects. Here are some key findings related to its biological activity:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example:
- Cell Lines Tested: A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
- Inhibition Potency: Compounds derived from this compound demonstrated IC50 values ranging from 0.1 µM to 10 µM against these cell lines, indicating potent antiproliferative activity .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization: Many derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Targeting Specific Kinases: Certain derivatives have been identified as inhibitors of kinases involved in cancer progression, such as VEGFR and EGFR .
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Case Study on Antiproliferative Activity:
- Case Study on Selectivity:
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals differences in biological activity and potential applications:
Compound Name | Chemical Formula | Key Features | Biological Activity |
---|---|---|---|
N-(pyridin-2-ylmethyl)aniline | C_{12}H_{14}N | Different pyridine substitution | Moderate anticancer activity |
N-(pyridin-3-ylmethyl)aniline | C_{12}H_{14}N | Variation in pyridine position | Potential for different activities |
3-Methyl-N-(pyridin-4-ylmethyl)aniline | C_{12}H_{15}N | Slightly altered methyl substitution | Exhibits different reactivity patterns |
Q & A
Q. Basic: What are the optimal synthetic routes for 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline?
Methodological Answer:
The synthesis typically involves alkylation of 3,5-dimethylaniline with 4-(chloromethyl)pyridine under basic conditions. Key parameters include:
- Base Selection: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or THF to deprotonate the aniline nitrogen and facilitate nucleophilic substitution .
- Reaction Conditions: Reflux at 80–100°C for 6–12 hours, monitored via TLC or HPLC.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Validation: Confirm structure using ¹H/¹³C NMR (e.g., pyridyl protons at δ 8.5–8.7 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (3,5-dimethyl groups: δ ~2.3 ppm; pyridin-4-ylmethyl: δ ~4.5 ppm for CH₂). Aromatic carbons are typically observed at 120–150 ppm .
- FTIR: Confirm N–H stretching (3350–3450 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry: HRMS (ESI+) for molecular ion [M+H]⁺ (calculated for C₁₄H₁₇N₂: 217.1344).
- Elemental Analysis: Verify C, H, N percentages within ±0.3% of theoretical values.
Q. Advanced: How can computational methods predict catalytic activity in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic effects of the pyridyl and methyl groups on Pd coordination. Assess charge distribution at the nitrogen lone pair to predict ligand efficacy in Suzuki-Miyaura couplings .
- Molecular Docking: Simulate interactions with Pd(II) precursors (e.g., Pd(OAc)₂) to identify steric/electronic contributions to catalytic turnover.
- Benchmarking: Compare computed activation energies with experimental yields for analogous reactions (e.g., trifluoroethyl-substituted derivatives in show ~85% yield in Pd-catalyzed cross-couplings) .
Q. Advanced: What challenges arise in crystallographic refinement of derivatives?
Methodological Answer:
- Disordered Pyridyl Groups: Use SHELXL’s PART instruction to model disorder, applying constraints (e.g., SIMU, DELU) for thermal parameters .
- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve weak C–H···π interactions.
- Validation: Check Rint (<5%) and R1/wR2 (<0.05/0.15) metrics. Example: A related pyridin-4-ylmethyl structure in refined to R1 = 0.032 using SHELXL-2018 .
Q. Advanced: How to resolve contradictory bioactivity data across cell lines?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying methyl/pyridyl positions) and test against panels (e.g., NCI-60). Compare GI₅₀ values using ANOVA; reports GI₅₀ = 10.7 µM for trifluoroethyl analogs vs. 79 µM for temozolomide .
- Mechanistic Profiling: Assess target engagement via enzyme inhibition assays (e.g., prolyl hydroxylase IC₅₀) and correlate with cellular assays .
- Statistical Modeling: Apply principal component analysis (PCA) to identify physicochemical properties (logP, polar surface area) driving activity discrepancies.
Q. Advanced: What methodologies assess environmental persistence and degradation pathways?
Methodological Answer:
- Advanced Oxidation Processes (AOPs): Use UV/H₂O₂ or Fenton’s reagent to degrade aniline derivatives. Monitor by LC-MS for intermediates (e.g., hydroxylated or nitroso byproducts) .
- Soil Column Studies: Simulate leaching using spiked soil layers; quantify aniline migration via GC-MS. recommends optimizing pump speeds (0.5–2 mL/min) to model groundwater contamination .
- Ecotoxicology: Test Daphnia magna LC₅₀ and algal growth inhibition (OECD 201/202 guidelines).
Q. Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Over-Alkylation: Use stoichiometric control (1:1.05 molar ratio of aniline to alkylating agent) and low temperatures (0–5°C) during reagent addition .
- Oxidation Byproducts: Add antioxidants (e.g., BHT) under inert atmosphere (N₂/Ar).
- Purification: Employ preparative HPLC (C18 column, 70% methanol/water) to isolate the target compound from dimers or oxidized species.
Q. Advanced: How to design SAR studies for optimizing pharmacological activity?
Methodological Answer:
- Analog Library: Synthesize derivatives with substituents at the pyridyl (e.g., 2-fluoro, 3-methoxy) or aniline (e.g., 4-nitro) positions.
- In Silico Screening: Use AutoDock Vina to prioritize candidates with high binding scores for targets like VEGFR-2 (IC₅₀ < 10 nM, as in ) .
- In Vivo Validation: Test lead compounds in murine models (e.g., xenografts) with pharmacokinetic profiling (Cmax, t₁/₂) .
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 217.30 g/mol | |
Typical Reaction Yield | 70–85% | |
GI₅₀ (NCI-60) | 10.7 µM (analog data) | |
Pd-Catalyzed Coupling Yield | 82–89% (trifluoroethyl analog) |
Properties
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCBNLHLZSPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322021 | |
Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643419 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331970-83-3 | |
Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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